2-(chloromethyl)-1,3-dimethoxyBenzene
Overview
Description
2-(Chloromethyl)-1,3-dimethoxyBenzene is an organic compound characterized by a benzene ring substituted with two methoxy groups and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-1,3-dimethoxyBenzene typically involves the chloromethylation of 1,3-dimethoxybenzene. This can be achieved through the reaction of 1,3-dimethoxybenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and scalability.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1,3-dimethoxybenzene.
Scientific Research Applications
2-(Chloromethyl)-1,3-dimethoxyBenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1,3-dimethoxyBenzene primarily involves its reactivity as an electrophile due to the presence of the chloromethyl group. This allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The methoxy groups can also influence the compound’s reactivity by donating electron density to the aromatic ring, making it more susceptible to electrophilic attack.
Comparison with Similar Compounds
2-(Chloromethyl)-1,4-dimethoxyBenzene: Similar structure but with methoxy groups at different positions.
2-(Chloromethyl)-1,3-dihydroxyBenzene: Hydroxy groups instead of methoxy groups.
2-(Bromomethyl)-1,3-dimethoxyBenzene: Bromomethyl group instead of chloromethyl group.
Uniqueness: 2-(Chloromethyl)-1,3-dimethoxyBenzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both electron-donating methoxy groups and an electron-withdrawing chloromethyl group creates a balance that can be exploited in various synthetic applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(chloromethyl)-1,3-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORNMIRYYMSPOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507528 | |
Record name | 2-(Chloromethyl)-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71819-90-4 | |
Record name | 2-(Chloromethyl)-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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